molecular formula C19H18N6O2 B2588626 3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034503-26-7

3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2588626
M. Wt: 362.393
InChI Key: OSHYVDMGQPZXIK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives, such as the one you mentioned, have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been confirmed by X-ray structural analysis . The structure of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides was confirmed in this way .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . This interaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound was reported as an off-white solid with a melting point of 70–75°C .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines, a class to which 3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile belongs, are synthesized through various methods, including water-mediated hydroamination and silver-catalyzed aminooxygenation. These methods demonstrate the versatility of imidazo[1,2-a]pyridines synthesis without the need for deliberate catalyst addition, achieving good yields under specific conditions (Darapaneni Chandra Mohan et al., 2013).

Heterocyclic Compound Synthesis

The compound's structural motif is utilized in synthesizing a broad range of heterocyclic compounds, including benzimidazole derivatives and novel pyridine, pyrazine, and pyrimidine structures. These syntheses explore the compound's reactivity in forming complex structures with potential biological activities, highlighting its utility in medicinal chemistry (R. Fikry et al., 2015).

Biological Activity

Antimicrobial and Anticancer Properties

Some derivatives synthesized from the core structure of 3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have been evaluated for their antimicrobial and anticancer activities. These studies reveal that specific modifications to the core structure can lead to compounds with significant biological activities, underscoring the potential of this compound in the development of new therapeutic agents (Safaa I. Elewa et al., 2021).

Chemical Reactivity and Applications

Versatile Reactivity in Heterocyclic Synthesis

The compound's framework is a versatile precursor in synthesizing various heterocyclic compounds, demonstrating its wide applicability in creating biologically active molecules. Its reactivity with different nucleophiles and under varying conditions has been instrumental in generating new compounds with potential pharmacological properties (A. Shaabani et al., 2007).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. For a similar compound, 3-(Piperidin-3-yl)pyridine, hazard statements include H302-H315-H318-H335 .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been used in a wide range of applications in medicinal chemistry, and there is ongoing research into their potential uses . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . Further studies could explore other potential applications and mechanisms of action.

properties

IUPAC Name

3-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-13-17(25-10-3-2-6-16(25)23-13)19(26)24-9-4-5-14(12-24)27-18-15(11-20)21-7-8-22-18/h2-3,6-8,10,14H,4-5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHYVDMGQPZXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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